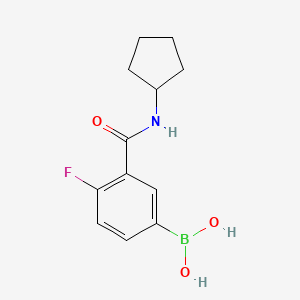

(3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid

Beschreibung

BenchChem offers high-quality (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[3-(cyclopentylcarbamoyl)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO3/c14-11-6-5-8(13(17)18)7-10(11)12(16)15-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGNKXXVPNKQTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1H NMR and 13C NMR spectra data for (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid

Abstract

(3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid is a boronic acid derivative of significant interest in medicinal chemistry and drug development, often utilized as a key building block in the synthesis of complex molecular architectures. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound. It offers insights into experimental considerations, particularly for boronic acids, and a thorough interpretation of predicted chemical shifts and coupling patterns based on established principles and spectral data from analogous structures. This document is intended for researchers, chemists, and drug development professionals who rely on NMR for routine characterization and in-depth structural analysis.

Introduction: The Role of NMR in Characterizing Boronic Acid Derivatives

Boronic acids are a vital class of compounds, renowned for their utility in Suzuki-Miyaura cross-coupling reactions and their applications as sensors and therapeutic agents. The structural integrity of these molecules is paramount to their function. (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid incorporates several key functional groups—a fluorinated aromatic ring, an amide linkage with a cyclopentyl moiety, and the boronic acid group—each presenting unique and identifiable signatures in an NMR spectrum.

A primary challenge in the NMR analysis of boronic acids is their propensity to form cyclic, trimeric anhydrides known as boroxines, especially in non-polar solvents, which can lead to significant signal broadening and complex, uninterpretable spectra[1]. This guide will address the appropriate experimental protocols to mitigate these issues and ensure the acquisition of high-resolution data amenable to detailed analysis.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The validity of any spectral interpretation rests upon a robust experimental methodology. The following protocol is designed to ensure the acquisition of high-quality NMR data for (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid.

Sample Preparation: A Self-Validating System

The choice of solvent is the most critical parameter for boronic acids.

-

Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its polar, coordinating nature effectively disrupts the intermolecular hydrogen bonding that leads to boroxine formation, resulting in sharp, well-resolved signals[1]. It also allows for the observation of exchangeable protons (NH, OH). Deuterated methanol (CD₃OD) is a viable alternative, though it will cause the exchange and disappearance of the NH and OH signals[1].

-

Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.

-

Standard : Tetramethylsilane (TMS) is used as the internal standard for referencing both ¹H and ¹³C chemical shifts to 0.00 ppm[2][3].

Instrumentation and Data Acquisition

-

Spectrometer : Data should be acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

A standard pulse program is sufficient.

-

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

The spectral width should encompass the range of -1 to 14 ppm.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each unique carbon, simplifying analysis[4].

-

A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope[3].

-

The spectral width should cover 0 to 200 ppm to include the carbonyl carbon signal[3].

-

Caption: Workflow for NMR sample preparation and data acquisition.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information regarding the proton environment and connectivity within the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm).

Aromatic Region (δ 7.5-8.5 ppm)

The three protons on the phenyl ring are expected to appear in the downfield region due to the deshielding effect of the aromatic ring current[5]. Their splitting patterns will be complex due to proton-proton and proton-fluorine couplings.

-

H-6 : This proton is ortho to the carbamoyl group and meta to the boronic acid. It is expected to be a doublet of doublets (dd) due to coupling with H-2 (³JHH ≈ 8-9 Hz) and H-5 (⁴JHH ≈ 2-3 Hz).

-

H-5 : This proton is ortho to both the fluorine and the carbamoyl group. It will likely appear as a triplet or, more accurately, a doublet of doublets (dd) due to coupling to H-6 (³JHH ≈ 8-9 Hz) and the fluorine atom (³JHF ≈ 6-10 Hz)[6].

-

H-2 : This proton is ortho to the boronic acid group and meta to the fluorine. It is expected to be a doublet of doublets (dd) due to coupling with H-6 (⁴JHH ≈ 2-3 Hz) and the fluorine atom (⁴JHF ≈ 4-8 Hz)[6].

Amide and Boronic Acid Protons (Exchangeable Protons)

-

Amide NH (δ ~8.5-9.5 ppm) : The amide proton is significantly deshielded and is expected to appear as a doublet due to coupling with the methine proton of the cyclopentyl group (³JHH ≈ 7-8 Hz). This peak will be broad and will disappear upon the addition of a drop of D₂O, a key confirmatory test[7].

-

Boronic Acid B(OH)₂ (δ ~8.0 ppm, very broad) : The two protons of the boronic acid group are acidic and undergo rapid exchange. They typically appear as a very broad singlet[1]. This signal may be difficult to distinguish from the baseline and can also exchange with residual water in the solvent.

Cyclopentyl Region (δ 1.4-4.2 ppm)

-

Methine CH-N (δ ~4.0-4.2 ppm) : The single proton on the carbon attached to the amide nitrogen is the most downfield of the aliphatic signals due to the deshielding effect of the nitrogen atom. It will appear as a complex multiplet due to coupling with the four adjacent methylene protons.

-

Methylene CH₂ (δ ~1.4-2.0 ppm) : The eight protons of the four methylene groups in the cyclopentyl ring are chemically non-equivalent. They will produce a series of complex, overlapping multiplets in the upfield region of the spectrum[2].

Table 1: Predicted ¹H NMR Spectral Data for (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.5 - 9.5 | d (broad) | ³JHH ≈ 7-8 | Amide (NH ) |

| ~8.0 | s (very broad) | - | Boronic Acid (B(OH )₂) |

| ~8.2 - 8.4 | dd | ⁴JHH ≈ 2-3, ⁴JHF ≈ 4-8 | Aromatic (H -2) |

| ~7.8 - 8.0 | dd | ³JHH ≈ 8-9, ³JHF ≈ 6-10 | Aromatic (H -5) |

| ~7.6 - 7.8 | dd | ³JHH ≈ 8-9, ⁴JHH ≈ 2-3 | Aromatic (H -6) |

| ~4.0 - 4.2 | m | - | Cyclopentyl (CH -N) |

| ~1.4 - 2.0 | m | - | Cyclopentyl (4 x CH ₂) |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is invaluable for confirming the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Caption: Structure and numbering for NMR assignments.

Downfield Region (δ 120-170 ppm)

-

Carbonyl Carbon (C=O, δ ~165-168 ppm) : The amide carbonyl carbon is characteristically found in this downfield region[3][8].

-

Aromatic Carbons (δ 115-145 ppm) :

-

C-4 (C-F) : This carbon will appear as a doublet with a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz). This is a definitive signal for a carbon directly attached to fluorine[6]. Its chemical shift will be highly deshielded, around 160-164 ppm.

-

C-1 (C-B(OH)₂) : The carbon bearing the boronic acid group is often difficult to observe due to quadrupolar relaxation from the boron nucleus. When observed, it is typically found around 130-135 ppm.

-

C-3 (C-C=O) and C-5 : These carbons, ortho to the fluorine, will appear as doublets with a two-bond coupling constant (²JCF ≈ 15-25 Hz).

-

C-2 and C-6 : These carbons, meta to the fluorine, will also be split into doublets, but with a smaller three-bond coupling constant (³JCF ≈ 5-10 Hz).

-

Upfield (Aliphatic) Region (δ 20-60 ppm)

-

Methine Carbon (CH-N, δ ~50-55 ppm) : The methine carbon of the cyclopentyl group, being attached to nitrogen, is the most downfield of the aliphatic carbons.

-

Methylene Carbons (CH₂, δ ~23-35 ppm) : The methylene carbons of the cyclopentyl ring will appear in the aliphatic region. Due to the ring's conformation, the two carbons adjacent to the methine (C-2' and C-5') may have a different chemical shift from the two more distant carbons (C-3' and C-4')[9][10].

Table 2: Predicted ¹³C NMR Spectral Data for (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity (from F) | Coupling Constant (J, Hz) | Assignment |

| ~166 | s | - | Carbonyl (C =O) |

| ~162 | d | ¹JCF ≈ 250 | Aromatic (C -4) |

| ~140 | d | ²JCF ≈ 15 | Aromatic (C -3) |

| ~134 | s | - | Aromatic (C -1) |

| ~132 | d | ³JCF ≈ 8 | Aromatic (C -6) |

| ~125 | d | ⁴JCF ≈ 3 | Aromatic (C -2) |

| ~118 | d | ²JCF ≈ 20 | Aromatic (C -5) |

| ~52 | s | - | Cyclopentyl (C H-N) |

| ~33 | s | - | Cyclopentyl (C H₂ adjacent to CH-N) |

| ~24 | s | - | Cyclopentyl (other C H₂) |

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unequivocal confirmation of the chemical structure of (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid. The key diagnostic signals include the characteristic doublet for the carbon attached to fluorine (¹JCF ≈ 250 Hz) in the ¹³C spectrum, the complex splitting patterns of the aromatic protons due to H-H and H-F coupling, and the exchangeable amide proton signal in the ¹H spectrum. Adherence to the specified experimental protocols, particularly the use of DMSO-d₆ as the NMR solvent, is critical for obtaining high-resolution data and ensuring the trustworthiness of the structural assignment. This guide serves as a foundational reference for the characterization of this and structurally related compounds in a drug discovery and development setting.

References

-

ResearchGate. 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved from [Link]

-

SpectraBase. 4-[(2-Fluorobenzyl)oxy]phenylboronic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. Supporting Information for publications. Retrieved from [Link]

-

ACS Publications. Nuclear magnetic resonance spectroscopy. Carbon-13 chemical shifts of methycyclopentanes, cyclopentanols, and cyclopentyl acetates. Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

-

Doc Brown's Chemistry. cyclopentane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Retrieved from [Link]

-

Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of cyclopentane. Retrieved from [Link]

-

Arkivoc. 1H and 13C NMR Chemical shift assignments of a cyclopentane- fused cis-azetidinone. Retrieved from [Link]

-

e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

-

Oregon State University. NMR Analysis of Substituted Benzamides. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Synthesis Pathways for (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic Acid: A Technical Guide

Introduction & Strategic Overview

(3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid is a highly versatile, commercially available chemical building block[1]. It is predominantly utilized in medicinal chemistry as a Suzuki-Miyaura cross-coupling partner for the synthesis of complex biaryl systems, often targeting kinase inhibitors and other targeted therapeutics.

The structural complexity of this compound—featuring an electron-withdrawing fluorine atom, a sterically demanding cyclopentyl amide, and a reactive boronic acid moiety—requires a highly controlled, orthogonal synthetic approach. This whitepaper outlines a robust, three-step linear synthesis starting from commercially available 5-bromo-2-fluorobenzoic acid, optimized for high yield, functional group tolerance, and minimal protodeboronation.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule contains three distinct functional groups on a central benzene scaffold. A retrosynthetic disconnection reveals that the boronic acid can be installed via a late-stage borylation of an aryl halide, while the amide can be formed early in the sequence via standard peptide coupling techniques.

-

Step 1: Amide Coupling. The synthesis initiates with the activation of 5-bromo-2-fluorobenzoic acid. HATU is selected as the coupling reagent over EDC/HOBt due to its superior kinetics when reacting with sterically hindered secondary amines like cyclopentylamine.

-

Step 2: Miyaura Borylation. Direct halogen-metal exchange (e.g., using n -BuLi) is problematic due to the acidic amide proton, which would require excess equivalents of the organolithium reagent and could lead to side reactions. Instead, palladium-catalyzed Miyaura borylation is the industry standard[2]. This method utilizes bis(pinacolato)diboron ( B2pin2 ) under mild conditions, tolerating the amide and fluorine groups perfectly.

-

Step 3: Oxidative Hydrolysis. The resulting pinacol ester must be cleaved to yield the free boronic acid. Because the electron-withdrawing fluorine atom increases the susceptibility of the C-B bond to protodeboronation under harsh aqueous acidic or basic conditions, a mild oxidative cleavage using Sodium Periodate ( NaIO4 ) and Ammonium Acetate ( NH4OAc ) is employed[3].

Figure 1: Three-step synthetic workflow for (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid.

Reaction Causality: The Miyaura Borylation

The critical step in this sequence is the Miyaura borylation. The choice of base is paramount to the success of this reaction. Potassium acetate (KOAc) is explicitly chosen because it is basic enough to activate the diboron species for transmetalation, but not basic enough to activate the newly formed arylboronic ester for a subsequent Suzuki-Miyaura homocoupling with the unreacted aryl bromide[2].

Figure 2: Catalytic cycle of the palladium-catalyzed Miyaura borylation step.

Quantitative Data Summary

The following table summarizes the optimized stoichiometric ratios, conditions, and expected yields for the three-step sequence.

| Step | Reaction Type | Reagents & Catalysts | Molar Equivalents (Relative to SM) | Temp / Time | Typical Yield |

| 1 | Amide Coupling | SM : HATU : DIPEA : Cyclopentylamine | 1.0 : 1.2 : 2.0 : 1.2 | 25 °C / 4h | 85 - 90% |

| 2 | Miyaura Borylation | Int-1 : B2pin2 : Pd(dppf)Cl2 : KOAc | 1.0 : 1.5 : 0.05 : 3.0 | 90 °C / 12h | 75 - 80% |

| 3 | Oxidative Hydrolysis | Int-2 : NaIO4 : NH4OAc | 1.0 : 3.0 : 3.0 | 25 °C / 24h | 60 - 70% |

Step-by-Step Experimental Methodologies

Protocol 1: Synthesis of 5-bromo-N-cyclopentyl-2-fluorobenzamide

-

Activation: In an oven-dried round-bottom flask under nitrogen, dissolve 5-bromo-2-fluorobenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add N,N -Diisopropylethylamine (DIPEA, 2.0 equiv) followed by HATU (1.2 equiv). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

-

Coupling: Add cyclopentylamine (1.2 equiv) dropwise via syringe. Allow the reaction to stir at room temperature for 4 hours.

-

Workup: Quench the reaction by diluting with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M aqueous HCl (to remove unreacted amine), saturated aqueous NaHCO3 (to remove acidic byproducts), and brine.

-

Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. The crude product is generally pure enough for the next step but can be recrystallized from Hexanes/EtOAc if necessary.

Protocol 2: Synthesis of N-cyclopentyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

-

Preparation: In a Schlenk flask, combine 5-bromo- N -cyclopentyl-2-fluorobenzamide (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), anhydrous Potassium Acetate (KOAc, 3.0 equiv), and Pd(dppf)Cl2 (0.05 equiv)[2].

-

Degassing: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure a strictly oxygen-free environment.

-

Reaction: Add anhydrous, degassed 1,4-dioxane (0.1 M) via syringe. Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

-

Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad thoroughly with EtOAc.

-

Purification: Concentrate the filtrate and purify the residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc) to afford the pure pinacol boronate ester.

Protocol 3: Synthesis of (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid

-

Solvent System: Dissolve the pinacol boronate ester (1.0 equiv) in a 1:1 mixture of Acetone and Deionized Water (0.05 M).

-

Oxidation/Hydrolysis: Add Ammonium Acetate ( NH4OAc , 3.0 equiv) and Sodium Periodate ( NaIO4 , 3.0 equiv) to the solution[3]. The NH4OAc acts as a mild buffer to maintain a near-neutral pH, preventing protodeboronation.

-

Reaction: Stir the heterogeneous mixture at room temperature for 24 hours. The cleavage of the pinacol ligand will generate acetone as a byproduct.

-

Workup: Remove the volatile acetone under reduced pressure (keeping the water bath below 30 °C to protect the boronic acid). Extract the remaining aqueous phase with EtOAc (3x).

-

Isolation: Wash the combined organic extracts with brine, dry over Na2SO4 , and concentrate. Triturate the resulting solid with cold hexanes or diethyl ether to remove non-polar impurities, yielding the target (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid as a high-purity solid.

Sources

Introduction: The Significance of Structural Elucidation for Novel Boronic Acids

A Comprehensive Technical Guide to the Crystallographic Analysis of (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this guide, the specific crystallographic data for (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid is not publicly available in the Cambridge Structural Database (CSD) or other known repositories. This guide is therefore presented as a comprehensive, experience-driven framework detailing the necessary steps to obtain, analyze, and interpret this data. It serves as a robust methodological blueprint for researchers seeking to characterize this and similar novel compounds.

Boronic acids and their derivatives are of immense interest in medicinal chemistry.[1][2][3] Their unique ability to form reversible covalent bonds with diols and their role as proteasome inhibitors have led to the development of breakthrough therapies, including the anticancer drug Bortezomib (Velcade®).[2][4][5] The compound (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid is a promising scaffold in drug discovery, combining the reactive boronic acid moiety with a substituted phenyl ring that can be tailored for specific biological targets.

The precise three-dimensional arrangement of atoms within a molecule, which can only be definitively determined through techniques like single-crystal X-ray diffraction (SC-XRD), is fundamental to understanding its function.[6][7][8] This structural data provides invaluable insights into molecular geometry, conformation, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. This guide provides a detailed protocol for the crystallographic characterization of (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid, from sample preparation to data dissemination.

Experimental Workflow for Crystal Structure Determination

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires careful planning and execution. Each stage is critical for the success of the subsequent steps.

Caption: High-level workflow for single-crystal X-ray diffraction analysis.

Step 1: Growing Diffraction-Quality Single Crystals

The primary bottleneck in any crystallographic study is obtaining high-quality single crystals.[6][9] For a small organic molecule like (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid, several crystallization techniques should be screened.

Recommended Crystallization Methods:

| Method | Description | Key Considerations |

| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and nucleation.[10] | The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. A range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile) should be screened. |

| Vapor Diffusion | A concentrated solution of the compound in a solvent is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, inducing crystallization.[10] | This method is excellent for small quantities of material and allows for fine control over the rate of crystallization.[10] |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution. | This can produce very high-quality crystals but can be technically challenging to set up without disturbing the interface. |

| Microbatch Under-Oil | An aqueous solution of the compound is placed under a layer of oil. Slow evaporation of the water leads to crystallization.[11] This is particularly useful for water-soluble compounds. | This high-throughput method allows for the screening of many conditions simultaneously.[11] |

Protocol for Crystal Growth Screening:

-

Prepare a saturated or near-saturated stock solution of the compound in a suitable solvent.

-

Dispense small aliquots of the stock solution into multiple small vials or a crystallization plate.

-

For each aliquot, apply a different crystallization condition (e.g., different anti-solvents for vapor diffusion, different rates of evaporation).

-

Store the experiments in a vibration-free environment at a constant temperature.

-

Monitor for crystal growth over several days to weeks.

-

Once crystals form, they should be examined under a polarized light microscope to assess their quality.[12] Ideal crystals will be transparent, have well-defined faces, and will extinguish light sharply when the polarizers are rotated.[12]

Step 2: Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is identified, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[7]

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is required.[8][13]

Data Collection Procedure:

-

The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal motion of the atoms and protect it from radiation damage.

-

A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[7]

-

The instrument control software automatically indexes the diffraction spots to determine the unit cell parameters and Bravais lattice.

-

A full data collection strategy is then calculated and executed to measure the intensities of a large number of unique reflections.

Data Processing, Structure Solution, and Refinement

The raw diffraction images are processed to yield a list of reflection intensities, which are then used to solve and refine the crystal structure.

Caption: The process from raw data to a final, validated crystal structure.

Software: A number of software suites are available for this purpose, such as Olex2, SHELX, or APEX.[14][15]

Key Steps:

-

Data Reduction: The raw data is integrated, scaled, and corrected for experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution: The "phase problem" is solved using either direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the structure.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, bond lengths, bond angles, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated using tools like checkCIF to ensure that it is chemically reasonable and free of significant errors.

Anticipated Crystallographic Data and Structural Features

While the actual data is not yet known, we can predict some of the key crystallographic and structural features of (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid based on its chemical structure and data from similar compounds, such as (4-Carbamoylphenyl)boronic acid.[16][17]

Predicted Crystallographic Parameters:

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for small organic molecules. |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) | Molecules with hydrogen bonding often pack in centrosymmetric space groups. |

| Molecules per Unit Cell (Z) | 2, 4, or 8 | Dependent on the space group symmetry. |

Expected Molecular and Supramolecular Features:

The molecule possesses several functional groups capable of forming strong intermolecular interactions, which will govern its crystal packing.

-

Boronic Acid Dimers: Boronic acids frequently form hydrogen-bonded dimers through their -B(OH)₂ groups. This is a very common and stable motif.

-

Amide Hydrogen Bonding: The secondary amide (N-H) and carbonyl (C=O) groups are excellent hydrogen bond donors and acceptors, respectively. They are likely to form chains or tapes, linking the molecules into extended networks.

-

Fluorine Interactions: The fluorine atom may participate in weaker C-H···F or other non-covalent interactions.

Based on the structure of (4-Carbamoylphenyl)boronic acid, we can expect extensive hydrogen bonding to create a robust, sheet-like structure.[16][17]

Caption: Predicted key hydrogen bonding interactions in the crystal lattice.

Data Deposition and Dissemination

To ensure the integrity and accessibility of scientific data, it is imperative to deposit the final crystal structure in a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[18]

The Deposition Process:

-

A final crystallographic information file (CIF) is generated, which contains all the necessary information about the crystal structure and the diffraction experiment.

-

The CIF file is uploaded to the CCDC's deposition service.[18][19]

-

The data undergoes automated syntax and validation checks.[18]

-

Upon acceptance, a unique CCDC deposition number is issued, which should be included in any publication reporting the structure.[20] This allows other researchers to freely access the data.[20]

Conclusion

This guide provides a comprehensive, technically-grounded framework for the determination, analysis, and interpretation of the crystallographic data for (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid. While the specific data is not yet available, the methodologies described herein represent the gold standard in the field of chemical crystallography. The successful elucidation of this structure will provide critical insights for the advancement of medicinal chemistry programs that utilize this and related molecular scaffolds.

References

-

Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

-

Potts, J. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Potts, J. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

-

CCDC. (n.d.). How to deposit a structure in the CSD. Retrieved from [Link]

-

Allen, F. H. (n.d.). How the Cambridge Crystallographic Data Centre Obtains its Information. Retrieved from [Link]

-

Xtal Concepts. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

CCDC. (n.d.). Deposit. Retrieved from [Link]

-

ACS Publications. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Retrieved from [Link]

-

Apostolova, M. D., et al. (2010). (4-Carbamoylphenyl)boronic acid. PMC. Retrieved from [Link]

-

Apostolova, M. D., et al. (2010). (4-Carbamoylphenyl)boronic acid. ResearchGate. Retrieved from [Link]

-

CrysTBox. (n.d.). Crystallographic Tool Box. Retrieved from [Link]

-

Groom, C. R., et al. (2022). CSD Communications of the Cambridge Structural Database. PMC. Retrieved from [Link]

-

Bruker. (n.d.). APEX Software. Retrieved from [Link]

-

IUCr. (n.d.). Crystallographic software list. Retrieved from [Link]

-

IUCr. (n.d.). Crystallographic software list. Retrieved from [Link]

-

RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]

-

SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

CoreTrustSeal. (2020). Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). (4-CARBAMOYLPHENYL)BORONIC ACID. Retrieved from [Link]

-

Universität Ulm. (2026). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]

-

Kunduracioglu, A. (2021). (4-Carbamoylphenyl)Boronic Acid: A DFT Study On The Structural And Spectral Properties. DergiPark. Retrieved from [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

-

Singh, G., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Retrieved from [Link]

-

MDPI. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

-

Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link]

-

W. M. horspool, F. D. (2014). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. Retrieved from [Link]

-

ResearchGate. (2014). Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 9. sptlabtech.com [sptlabtech.com]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 12. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. APEX Software | Bruker [bruker.com]

- 15. rcsb.org [rcsb.org]

- 16. (4-Carbamoylphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 19. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 20. nvlpubs.nist.gov [nvlpubs.nist.gov]

Suzuki-Miyaura cross-coupling protocol for (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid

Suzuki-Miyaura Cross-Coupling of (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid: A Guide for Advanced Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2] This guide provides a detailed protocol and expert insights for the coupling of a structurally significant building block, (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid (CAS 1449132-66-4)[3]. This particular boronic acid is of interest in medicinal chemistry and materials science due to its unique combination of a fluorine substituent and a bulky, hydrogen-bond-donating amide group. This document moves beyond a simple recitation of steps to explain the critical considerations for catalyst selection, base, and solvent systems necessary to overcome the potential steric and electronic challenges posed by this substrate, ensuring a high-yielding and reproducible outcome.

Mechanistic Overview: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated palladium-catalyzed cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted cycle involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[2][4][5] The base is a critical component, playing a key role in the activation of the boronic acid for the transmetalation step.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Considerations for Coupling (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid

The specific structure of this boronic acid, featuring an electron-withdrawing fluorine and a sterically demanding ortho-amide group, requires careful selection of reaction parameters to ensure success.

2.1. Catalyst and Ligand Selection

The choice of palladium source and its associated ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective for simple substrates, more challenging couplings benefit from modern, well-defined pre-catalysts and advanced ligands.[4]

-

Palladium Pre-catalysts: Air- and moisture-stable Pd(II) pre-catalysts, such as those based on N-heterocyclic carbenes (NHCs) (e.g., PEPPSI™-IPr or [Pd(IPr)(cin)Cl]) or bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos palladacycles), are highly recommended.[6][7] These systems readily form the active Pd(0) species in situ and are highly effective for coupling sterically hindered or electron-deficient partners.

-

Ligands: The amide group on the boronic acid introduces steric bulk near the reaction center. Bulky phosphine ligands (e.g., XPhos, SPhos, tBu₃P) or NHC ligands (e.g., IPr) are crucial. They promote the reductive elimination step and can stabilize the palladium catalyst, preventing decomposition and leading to higher turnover numbers.[8] For this specific substrate, an XPhos-based palladacycle (e.g., XPhos Pd G3) is an excellent starting point due to its proven robustness.

2.2. Base Selection: The Engine of Transmetalation

The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[1] The choice of base can dramatically influence yield.

-

Potassium Phosphate (K₃PO₄): This is often the base of choice for complex substrates. It is strong enough to facilitate transmetalation but generally does not cause hydrolysis of sensitive functional groups like amides. It is particularly effective in anhydrous solvent systems, which can help suppress the competing side reaction of protodeboronation (replacement of the boronic acid group with a hydrogen).[8]

-

Carbonates (K₂CO₃, Cs₂CO₃): Aqueous solutions of potassium or cesium carbonate are classic choices.[1][8] Cesium carbonate is more soluble in organic solvents and can be particularly effective in difficult couplings.[9] However, the presence of water can sometimes increase the risk of protodeboronation.

-

Organic Bases: Bases like triethylamine (TEA) are generally less effective for this type of coupling and can lead to lower yields.[1]

For this protocol, K₃PO₄ is recommended as the primary choice to balance reactivity with functional group preservation.

2.3. Solvent System

The solvent must solubilize the reagents and facilitate the interaction between the organic and inorganic components.

-

Ethers (Dioxane, THF, 2-MeTHF): These are excellent choices. 1,4-Dioxane is a very common and effective solvent for Suzuki couplings. Anhydrous versions should be used, especially when employing a base like K₃PO₄.

-

Aromatic Hydrocarbons (Toluene): Toluene is also widely used. Often, a biphasic system of Toluene/Water is employed when using inorganic carbonate bases.[1]

-

Amide Solvents (DMF, DMAc): While these can be effective, they are more difficult to remove during workup and can sometimes participate in side reactions at high temperatures.[5]

A system of 1,4-Dioxane with a small amount of water (if using a carbonate base) or strictly anhydrous 1,4-Dioxane (with K₃PO₄) is recommended.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid with a generic aryl bromide.

3.1. Materials and Reagents

| Reagent/Material | Amount (1.0 mmol scale) | Moles (mmol) | Equivalents | Notes |

| Aryl Bromide (Ar-Br) | (as required) | 1.0 | 1.0 | The limiting reagent. Must be pure. |

| (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid | 301 mg | 1.2 | 1.2 | A slight excess is used to drive the reaction to completion. |

| XPhos Pd G3 Pre-catalyst | 17 mg | 0.02 | 0.02 (2 mol%) | A highly active and air-stable pre-catalyst. |

| Potassium Phosphate (K₃PO₄) | 425 mg | 2.0 | 2.0 | Finely ground. Must be anhydrous. |

| Anhydrous 1,4-Dioxane | 5.0 mL | - | - | Use a solvent from a purification system or a freshly opened bottle of anhydrous grade solvent. |

| Deionized Water | 0.5 mL | - | - | Optional, but can sometimes accelerate reactions even with K₃PO₄. Degas with solvent. |

| Diethyl Ether / Ethyl Acetate | - | - | - | For extraction. |

| Brine | - | - | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | For drying. |

| Silica Gel | - | - | - | For column chromatography. |

3.2. Experimental Workflow Diagram

Caption: A step-by-step workflow for the Suzuki-Miyaura protocol.

3.3. Step-by-Step Procedure

-

Preparation: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid (1.2 mmol, 301 mg), potassium phosphate (2.0 mmol, 425 mg), and the XPhos Pd G3 pre-catalyst (0.02 mmol, 17 mg).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (5.0 mL). If using the optional water, it should be degassed along with the dioxane. The mixture will appear as a suspension.

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously to ensure proper mixing of the heterogeneous solution.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-16 hours. The disappearance of the limiting aryl bromide is a key indicator of completion.

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water (10 mL) and ethyl acetate (15 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Guide

| Problem Observed | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst due to oxygen exposure. | Ensure the reaction setup is rigorously purged with inert gas. Use freshly opened anhydrous solvents. |

| Insufficient temperature. | Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent. Consider switching to microwave irradiation.[10] | |

| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities. | Use rigorously dried K₃PO₄ and anhydrous solvents. Ensure the aryl halide starting material is free of acidic contaminants.[8] |

| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Improve the degassing procedure. |

| Catalyst decomposition. | Use a more robust ligand or pre-catalyst. Lower the catalyst loading slightly. | |

| Dehalogenation of Aryl Halide | Presence of a hydrogen source and catalyst decomposition. | Ensure anhydrous conditions. A different ligand/catalyst system may be required. |

Conclusion

The Suzuki-Miyaura coupling of (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid is a highly achievable transformation when key parameters are carefully controlled. The use of a modern, bulky ligand pre-catalyst such as XPhos Pd G3, in combination with an appropriate base like potassium phosphate and an anhydrous ether solvent, provides a robust and high-yielding route to valuable biaryl products. This protocol serves as a validated starting point for researchers and drug development professionals aiming to incorporate this versatile building block into their synthetic programs.

References

- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.

- The Suzuki−Miyaura coupling between different aryl halides and various...

- Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)

- Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC.

- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts.

- Suzuki-Miyaura Coupling of Diarylmethyl Carbonates with Arylboronic Acids: A New Access to Triarylmethanes | Organic Letters - ACS Public

- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.

- Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides | Bioconjugate Chemistry - ACS Public

- General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)

- Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid - Journal of Medicinal and Chemical Sciences.

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

- Suzuki-Miyaura Coupling - Organic Synthesis.

- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid - Benchchem.

- General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)

- General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd - NSF PAR.

- Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Medi

- Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - RSC Publishing.

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.

- (3-(cyclopentylcarbaMoyl)-4-fluorophenyl)boronic acid - CymitQuimica.

- Suzuki Coupling - Organic Chemistry Portal.

- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure.

- (4-(Cyclopentylcarbamoyl)-3-fluorophenyl)boronic acid - Fluorochem.

- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. (3-(cyclopentylcarbaMoyl)-4-fluorophenyl)boronic acid [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. reddit.com [reddit.com]

- 9. jmchemsci.com [jmchemsci.com]

- 10. organic-synthesis.com [organic-synthesis.com]

The Strategic Role of (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic Acid in Modern Drug Discovery: Applications and Protocols

Introduction: The Versatility of Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have emerged as indispensable tools in the synthetic chemist's arsenal, largely due to their stability, versatile reactivity, and relatively low toxicity.[1] Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2][3] This reaction has become a cornerstone in the construction of complex molecular architectures, particularly the biaryl and heteroaryl scaffolds that are prevalent in a vast number of clinically significant drugs. Beyond their role as synthetic intermediates, the unique electronic properties of the boronic acid moiety itself have been exploited in the design of enzyme inhibitors, with several boronic acid-containing drugs, such as Bortezomib and Ixazomib, having received FDA approval.[1]

This application note provides a comprehensive guide to the use of (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid , a specialized building block that offers a unique combination of structural features for the development of targeted therapeutics. We will delve into its chemical properties, its application in the synthesis of a key clinical candidate, and provide detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions.

Chemical Properties and Structural Features

(3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid is a white to off-white solid with the following key properties:

| Property | Value |

| CAS Number | 1449132-66-4 |

| Molecular Formula | C₁₂H₁₅BFNO₃ |

| Molecular Weight | 251.06 g/mol |

The molecule incorporates several key structural motifs that are highly desirable in medicinal chemistry:

-

A Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring can significantly enhance the pharmacokinetic properties of a drug molecule. Fluorine substitution is known to increase metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and enhance binding affinity to target proteins through favorable electrostatic interactions.[4]

-

A Carboxamide Linker: The cyclopentylcarbamoyl group introduces a rigid amide bond that can participate in hydrogen bonding interactions within a protein's binding site, a crucial factor for achieving high affinity and selectivity.[1]

-

A Cyclopentyl Group: The alicyclic cyclopentyl moiety can occupy hydrophobic pockets within a target protein, contributing to the overall binding affinity. Its specific size and shape can be critical for optimizing van der Waals interactions.

-

A Boronic Acid Functional Group: This group is the key to the molecule's utility as a building block in Suzuki-Miyaura cross-coupling reactions, enabling the formation of a new carbon-carbon bond with an aryl or heteroaryl halide.

Application in the Synthesis of Kinase Inhibitors: The Case of Linifanib (ABT-869)

A prime example of the utility of this structural motif is in the synthesis of Linifanib (ABT-869) , a potent and orally active multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been investigated for the treatment of various cancers.[5] Linifanib targets several RTKs, including members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families, which are key players in tumor angiogenesis and growth.[5]

The synthesis of Linifanib involves a crucial Suzuki-Miyaura coupling step to introduce the substituted phenylurea moiety. While the published synthesis utilizes a boronate ester derivative, (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid represents a direct and readily available precursor for creating a diverse library of analogs for structure-activity relationship (SAR) studies.[1] The phenylurea scaffold is a well-established pharmacophore in a multitude of kinase inhibitors, with the urea functionality often forming critical hydrogen bonds with the hinge region of the kinase domain.[1]

The (cyclopentylcarbamoyl)-4-fluorophenyl moiety in Linifanib and related analogs plays a significant role in its pharmacological profile. The fluorophenyl group can enhance binding affinity and improve pharmacokinetic properties, while the cyclopentylcarbamoyl portion can engage in specific interactions within the ATP-binding pocket of the target kinases, contributing to the inhibitor's potency and selectivity.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid

This protocol provides a general method for the Suzuki-Miyaura coupling of (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid with an aryl or heteroaryl bromide.

Materials:

-

(3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid (1.2 equivalents)

-

Aryl or Heteroaryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equivalents)

-

Degassed Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

-

Round-bottom flask with a magnetic stir bar

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid, the aryl or heteroaryl bromide, and the palladium catalyst.

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the degassed solvent mixture to the flask.

-

In a separate vial, prepare a solution of the base in degassed water.

-

Add the base solution to the reaction mixture via syringe.

-

Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of a Representative Kinase Inhibitor Scaffold

This protocol describes the synthesis of a biaryl urea compound, a common scaffold in kinase inhibitors, using (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid.

Step A: Suzuki-Miyaura Coupling

-

Follow the general procedure outlined in Protocol 1, using 4-bromo-2-nitroaniline as the aryl bromide coupling partner.

-

This will yield N-cyclopentyl-2-fluoro-5-(2-nitro-4-aminophenyl)benzamide.

Step B: Reduction of the Nitro Group

-

Dissolve the product from Step A in ethanol or methanol.

-

Add a reducing agent such as iron powder and a catalytic amount of ammonium chloride, or perform catalytic hydrogenation using Pd/C.

-

Heat the reaction mixture and monitor by TLC until the starting material is consumed.

-

Filter the reaction mixture through celite to remove the solid catalyst/reagents.

-

Concentrate the filtrate to obtain the crude diamine product, N-cyclopentyl-2-fluoro-5-(2,4-diaminophenyl)benzamide.

Step C: Urea Formation

-

Dissolve the diamine product from Step B in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a substituted phenyl isocyanate (e.g., 2-fluoro-5-methylphenyl isocyanate) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization to yield the final urea product.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for a representative kinase inhibitor scaffold.

Safety and Handling

As with all laboratory procedures, proper safety precautions must be observed when working with (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid and the associated reagents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

(3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid: This compound should be handled in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Palladium Catalysts: Palladium catalysts are often pyrophoric, especially when dry and finely divided. Handle them under an inert atmosphere (e.g., nitrogen or argon) and keep them away from sources of ignition.[8]

-

Solvents: The solvents used in Suzuki-Miyaura coupling reactions (e.g., dioxane, toluene) are flammable and may be harmful. Handle them in a fume hood and avoid exposure to heat or open flames.

-

Bases: The inorganic bases used (e.g., sodium carbonate, potassium carbonate) can be irritating. Avoid direct contact.

-

Waste Disposal: Dispose of all chemical waste in accordance with local regulations. Palladium-containing waste should be collected separately for proper disposal or recovery.

Conclusion

(3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid is a valuable and versatile building block for medicinal chemists engaged in drug discovery. Its unique combination of a fluorophenyl group, a rigid amide linker, and a reactive boronic acid moiety makes it an ideal starting material for the synthesis of complex molecules, particularly kinase inhibitors. The protocols provided in this application note offer a solid foundation for researchers to incorporate this important reagent into their synthetic strategies, paving the way for the development of novel and effective therapeutics.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rtong.people.ust.hk [rtong.people.ust.hk]

- 5. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy | MDPI [mdpi.com]

- 6. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. honrel.com [honrel.com]

Catalyst Selection for Suzuki-Miyaura Coupling of (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid: An Application and Protocol Guide

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides a detailed examination of catalyst selection and protocol optimization for reactions involving (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid , a substrate of increasing interest in medicinal chemistry and materials science. The unique structural features of this molecule—an electron-withdrawing fluorine atom ortho to the boronic acid moiety and a sterically demanding cyclopentylcarbamoyl group—necessitate a careful and rational approach to catalyst and reaction condition selection to ensure high-yield and selective biaryl synthesis.

The presence of the ortho-fluoro substituent can enhance reactivity in some cross-coupling reactions.[2] However, the combination of this electronic effect with the steric bulk of the adjacent carbamoyl group presents a significant challenge. This guide will dissect these challenges and provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to successfully employ this versatile building block.

Understanding the Substrate: Electronic and Steric Considerations

A successful Suzuki-Miyaura coupling hinges on a delicate balance of electronic and steric factors throughout the catalytic cycle. The structure of (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid introduces specific characteristics that must be addressed:

-

Electronic Effects: The fluorine atom at the 4-position is strongly electron-withdrawing, which can influence the transmetalation step of the catalytic cycle. While electron-deficient boronic acids can be challenging to couple, modern catalyst systems have been developed to address this.[3]

-

Steric Hindrance: The cyclopentylcarbamoyl group at the 3-position introduces significant steric bulk in proximity to the reactive boronic acid center. This steric hindrance can impede the approach of the palladium complex, slowing down the transmetalation step and potentially leading to lower yields or the need for more forcing reaction conditions.

Therefore, the ideal catalyst system must be both highly active to overcome the electronic deactivation and sterically accommodating to allow for efficient coupling.

Catalyst System Selection: A Rational Approach

The choice of the palladium precursor and, more critically, the supporting ligand is paramount for achieving high efficiency in the Suzuki-Miyaura coupling of sterically hindered and electronically modified substrates.

Palladium Precursors

A variety of Pd(0) and Pd(II) precursors can be effectively used, as the active Pd(0) species is generated in situ. Common and effective choices include:

-

Palladium(II) Acetate (Pd(OAc)₂): A versatile and cost-effective precursor that is readily reduced to Pd(0) in the presence of phosphine ligands and a base.

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that is often used for challenging couplings.

-

Palladium(II) Chloride (PdCl₂): Another common Pd(II) precursor.

For routine applications, Pd(OAc)₂ often provides a good balance of reactivity, stability, and cost.

Ligand Selection: The Key to Success

The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a substrate like (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid, ligands that are both electron-rich and sterically bulky have demonstrated superior performance in analogous systems.[4][5][6]

Recommended Ligand Classes:

-

Buchwald-Type Biaryl Phosphines: This class of ligands is renowned for its ability to promote challenging Suzuki-Miyaura couplings.[7] Their steric bulk and electron-donating properties accelerate both oxidative addition and reductive elimination.

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): An excellent general ligand for a wide range of Suzuki couplings, including those with hindered and electron-deficient partners.[3][7]

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often provides enhanced reactivity for particularly challenging substrates due to its increased steric bulk.

-

-

Bulky Alkylphosphines: Ligands with bulky and electron-donating alkyl groups can also be highly effective.

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and have emerged as powerful ligands for cross-coupling reactions, often exhibiting high stability and activity.[4][5] They are particularly effective in couplings involving sterically hindered substrates.

-

IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): A widely used NHC ligand that can be generated in situ from its corresponding imidazolium salt.[8]

-

The selection of a specific ligand will depend on the coupling partner and the desired reaction conditions. For initial screening, SPhos is a highly recommended starting point due to its broad applicability and proven efficacy with challenging substrates.[7]

Reaction Parameters: The Supporting Cast

Beyond the catalyst system, the choice of base, solvent, and temperature are critical for a successful reaction.

-

Base: The base plays a crucial role in activating the boronic acid for transmetalation.

-

Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃): Mild and effective bases for many Suzuki couplings.[7]

-

Potassium Phosphate (K₃PO₄): A stronger base that is often beneficial for hindered substrates and can be used in both aqueous and anhydrous conditions.[3][7]

-

Potassium tert-butoxide (t-BuOK): A very strong base that can be effective in challenging cases, particularly with NHC ligands.[5]

-

-

Solvent: The solvent must be capable of dissolving the reactants and be compatible with the catalyst system.

-

Temperature: Reaction temperatures typically range from room temperature to reflux. For hindered substrates, elevated temperatures (80-110 °C) are often necessary to achieve a reasonable reaction rate.[1][4] Microwave heating can also be employed to accelerate the reaction.[1]

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid. Optimization of stoichiometry, catalyst loading, and reaction time may be necessary for specific coupling partners.

Protocol 1: General Procedure using a Buchwald-Type Ligand

This protocol is a robust starting point for a wide range of aryl and heteroaryl halides.

Materials:

-

(3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid (1.2 equiv)

-

Aryl or Heteroaryl Halide (1.0 equiv)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (2.0 equiv)

-

Toluene (or Dioxane) and Water (e.g., 4:1 mixture)

-

Reaction vessel with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system (e.g., for a 0.5 mmol scale, use 2 mL of a 4:1 Toluene/Water mixture).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Microwave-Assisted Synthesis using an NHC Ligand

This protocol is suitable for rapid reaction optimization and for more challenging couplings that may benefit from higher temperatures.

Materials:

-

(3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid (1.5 equiv)

-

Aryl or Heteroaryl Chloride (1.0 equiv)

-

Pd₂(dba)₃ (1.5 mol%)

-

IMes-HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride) (6 mol%)

-

t-BuOK (3.0 equiv)

-

Anhydrous Dioxane

-

Microwave reaction vial with a stir bar

Procedure:

-

To a microwave reaction vial, add the aryl chloride, Pd₂(dba)₃, and IMes-HCl.

-

Seal the vial with a cap and purge with an inert gas.

-

Add a solution of t-BuOK in anhydrous dioxane.

-

In a separate vial, dissolve (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid in anhydrous dioxane and add it to the reaction mixture.

-

Place the vial in the microwave reactor and heat to 120-150 °C for 15-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Follow the work-up and purification steps as described in Protocol 1.

Experimental Workflow

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low Conversion | Insufficiently active catalyst system | - Increase catalyst/ligand loading.- Switch to a more active ligand (e.g., from SPhos to XPhos).- Increase reaction temperature or time. |

| Poorly soluble base | - Use a stronger, more soluble base (e.g., K₃PO₄ or t-BuOK).- Ensure adequate water is present in the solvent system if using an inorganic base. | |

| Protodeboronation | Presence of water and/or elevated temperatures | - Use anhydrous conditions with an organic-soluble base.- Minimize reaction time. |

| Homocoupling of Boronic Acid | Oxygen in the reaction atmosphere | - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. |

Conclusion

The successful application of (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions is readily achievable with a rational and informed approach to catalyst selection and reaction optimization. The steric and electronic properties of this substrate necessitate the use of highly active and sterically accommodating catalyst systems. Buchwald-type biaryl phosphines, such as SPhos, and N-heterocyclic carbene ligands have demonstrated broad utility in analogous challenging couplings and represent excellent starting points for methodology development. By carefully considering the interplay between the ligand, base, solvent, and temperature, researchers can effectively harness the synthetic potential of this valuable building block for applications in drug discovery and materials science.

References

-

Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

-

Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]

-

Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

-

Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]

-

Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

-

Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

(3-Carbamoyl-4-fluorophenyl)boronic acid. PubChem. Available at: [Link]

-

(4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid. Sigma-Aldrich. Available at: [Link]

-

Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. Available at: [Link]

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Available at: [Link]

-

Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for the Scale-Up Synthesis of (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid

(3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid is a key building block in contemporary medicinal chemistry and drug discovery. Its structural motifs, including the fluorinated phenylboronic acid and the cyclopentylamide group, are frequently incorporated into a variety of therapeutic agents. Boronic acids are exceptionally versatile intermediates, most notably for their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] This reaction's tolerance of a wide range of functional groups makes it an invaluable tool for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3] The fluorine substituent can enhance metabolic stability and binding affinity, while the amide functionality provides a key hydrogen bonding motif. This application note provides a comprehensive guide to the synthesis of this valuable compound, with a focus on scalable and robust protocols suitable for laboratory and pilot plant settings.

Retrosynthetic Analysis and Proposed Synthetic Pathway